Product packaging for 4-Ethoxy-5-fluoro-2-methylaniline(Cat. No.:)

4-Ethoxy-5-fluoro-2-methylaniline

Cat. No.: B13312907
M. Wt: 169.20 g/mol
InChI Key: PKSUTYGQJOQSNN-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives in Organic Synthesis

Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as versatile precursors for a vast array of more complex molecules. nih.govthieme-connect.com The reactivity of the amino group, coupled with the stability of the aromatic ring, allows for a wide range of chemical transformations. thieme-connect.com These include electrophilic aromatic substitution, diazotization, and various coupling reactions, making anilines indispensable in the production of dyes, polymers, pharmaceuticals, and agrochemicals. thieme-connect.comresearchgate.netscilit.com The specific substituents on the aniline ring play a crucial role in modulating the molecule's reactivity and physical properties, allowing for the fine-tuning of its chemical behavior.

Contextualizing Fluorinated and Ethoxy-Substituted Anilines in Chemical Research

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.govresearchgate.netnih.gov Fluorine's high electronegativity and small size can significantly alter the electronic properties and conformation of a molecule. nih.gov Similarly, the presence of an ethoxy group can influence a molecule's lipophilicity and solubility, which are critical parameters for drug candidates. The combination of fluoro and ethoxy substituents on an aniline ring, as seen in 4-Ethoxy-5-fluoro-2-methylaniline, therefore presents a scaffold with potentially desirable physicochemical properties for the development of novel bioactive compounds. nih.gov

Overview of Research Trajectories for this compound

While specific, in-depth research focusing exclusively on this compound is not yet widespread, its structural features suggest several potential research trajectories. Given the prevalence of fluorinated and alkoxy-substituted anilines in drug discovery, a primary area of investigation would be its use as an intermediate in the synthesis of new pharmaceutical agents. nih.gov The unique substitution pattern—an ortho-methyl group, a para-ethoxy group, and a meta-fluoro group relative to the amine—offers a distinct steric and electronic environment that could be exploited in the design of targeted therapies. Research could also explore its application in the development of new materials, such as specialized polymers or dyes, where the specific substituents could impart desired optical or physical properties.

Interactive Data Table: Physicochemical Properties of Related Aniline Derivatives

To provide context for the properties of this compound, the following table details the physicochemical data of structurally similar aniline compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
4-Fluoro-2-methylaniline452-71-1C₇H₈FN125.1490-92 / 16 mmHg1.537
5-Fluoro-2-methylaniline367-29-3C₇H₈FN125.14--
2-Fluoro-5-methylaniline452-84-6C₇H₈FN125.14--
4-Ethoxy-2-fluoroaniline470702-37-5C₈H₁₀FNO155.17--
2-Ethoxy-5-fluoro-4-methylaniline1691651-02-1C₉H₁₂FNO169.20--
This compound 1268380-44-4 C₉H₁₂FNO 169.20 --

Data for some compounds is limited in publicly available literature. This table is populated with available data from cited sources. nih.govscilit.combeilstein-journals.orgsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FNO B13312907 4-Ethoxy-5-fluoro-2-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

4-ethoxy-5-fluoro-2-methylaniline

InChI

InChI=1S/C9H12FNO/c1-3-12-9-4-6(2)8(11)5-7(9)10/h4-5H,3,11H2,1-2H3

InChI Key

PKSUTYGQJOQSNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)N)F

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxy 5 Fluoro 2 Methylaniline

Retrosynthetic Analysis of 4-Ethoxy-5-fluoro-2-methylaniline

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various plausible synthetic routes. The primary disconnections involve the carbon-nitrogen bond of the aniline (B41778) and the carbon-oxygen bond of the ethoxy group, as well as the installation of the substituents on the aromatic ring.

Primary Disconnections:

C-N Bond Disconnection: The most straightforward disconnection is the cleavage of the C-NH2 bond. This approach suggests that the aniline can be synthesized from a corresponding nitroaromatic precursor through reduction. This transforms the target molecule into 4-ethoxy-5-fluoro-2-methyl-1-nitrobenzene. This nitro compound can be further disconnected by considering the introduction of the nitro group via electrophilic nitration of a suitable precursor.

C-O Bond Disconnection: Another key disconnection is at the ethoxy group, cleaving the C-O bond. This leads to a phenolic precursor, 4-amino-5-fluoro-2-methylphenol, which can be etherified in a subsequent step. This strategy requires the selective etherification of the phenol (B47542) in the presence of the amino group, which might necessitate the use of protecting groups.

Aromatic Ring Construction: A more complex approach would involve the construction of the substituted aromatic ring itself. However, for a relatively simple molecule like this compound, this is generally a less common strategy compared to the functionalization of a pre-existing aromatic core.

Strategic Considerations:

The choice of the retrosynthetic pathway is heavily influenced by the availability and cost of starting materials, as well as the regioselectivity of the key chemical transformations. The directing effects of the substituents on the aromatic ring play a crucial role in planning the sequence of reactions. For instance, the activating and ortho-, para-directing nature of the methyl and ethoxy groups, and the deactivating but ortho-, para-directing effect of the fluorine atom must be carefully considered during electrophilic substitution reactions.

Classical Synthetic Routes to this compound

Classical synthetic methods provide foundational strategies for the synthesis of substituted anilines. These routes often involve multi-step sequences that rely on well-established chemical transformations.

Nitration and Reduction Strategies

A common and widely used method for the synthesis of anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group.

The synthesis of the target molecule can be envisioned starting from a substituted toluene derivative. A plausible route begins with 1-ethoxy-2-fluoro-4-methylbenzene. The nitration of this precursor would be a critical step. The directing effects of the existing substituents (ethoxy, fluoro, and methyl groups) will determine the position of the incoming nitro group. The ethoxy group is a strong activating and ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The fluorine atom is deactivating but ortho-, para-directing. The interplay of these directing effects would need to be carefully controlled to achieve the desired regioselectivity for the nitro group at the position that will ultimately become the amino group of the target molecule.

Once the nitro-substituted intermediate, 4-ethoxy-5-fluoro-2-methyl-1-nitrobenzene, is obtained, the final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.

Reducing AgentReaction ConditionsNotes
Catalytic Hydrogenation H2 gas, Pd/C, PtO2, or Raney Nickel catalystGenerally high yields and clean reactions. May not be suitable if other reducible functional groups are present.
Metal/Acid Combinations Fe/HCl, Sn/HCl, Zn/HClClassical and cost-effective methods. Often require stoichiometric amounts of metal and acid.
Tin(II) Chloride (SnCl2) Acidic or neutral conditionsA milder reducing agent, often used for selective reductions.
Sodium Dithionite (Na2S2O4) Aqueous or biphasic systemsA useful reagent for the reduction of nitro groups in the presence of other sensitive functionalities.

Halogenation and Etherification Pathways

An alternative classical approach involves the initial construction of the substituted aromatic ring with a halogen that can later be displaced or used to direct subsequent reactions. This pathway could start from a simpler, commercially available aniline or phenol.

One potential route could begin with 2-methyl-4-aminophenol. The synthesis would proceed through the following key steps:

Fluorination: Introduction of the fluorine atom at the desired position. This can be a challenging step and may require specific fluorinating agents.

Etherification: The phenolic hydroxyl group would then be converted to an ethoxy group using an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base. The amino group would likely need to be protected during this step to prevent N-alkylation.

Deprotection: Removal of the protecting group from the amino functionality to yield the final product.

Alternatively, the synthesis could start from a halogenated precursor. For instance, starting with a di-halogenated toluene derivative, one halogen could be selectively displaced by an ethoxy group, and the other could be converted to an amino group through various methods.

Amination Reactions in Synthesis

Direct amination of a pre-functionalized aromatic ring is another classical strategy. This would typically involve the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, by an amine source.

A potential precursor for this route would be a molecule like 1-ethoxy-2-fluoro-5-methyl-4-halobenzene (where the halogen is typically chlorine or bromine). The reaction of this substrate with an ammonia equivalent would introduce the amino group. However, SNAr reactions generally require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. In the case of this compound, the substituents present are not strongly electron-withdrawing, which could make this a less favorable approach.

Modern Catalytic Approaches for the Synthesis of this compound

Modern organic synthesis has seen the development of powerful catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. Cross-coupling reactions, in particular, have revolutionized the formation of carbon-heteroatom bonds.

Cross-Coupling Methodologies

Palladium- and copper-catalyzed cross-coupling reactions are at the forefront of modern amination strategies. These methods allow for the formation of the C-N bond by coupling an aryl halide or triflate with an amine source.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the synthesis of anilines. A potential synthetic route for this compound using this methodology would involve the coupling of an aryl halide, such as 4-ethoxy-5-fluoro-2-methyl-1-bromobenzene, with an ammonia equivalent.

A variety of palladium catalysts, phosphine (B1218219) ligands, and bases can be employed in this reaction. The choice of ligand is often crucial for the success of the coupling, especially with challenging substrates.

Catalyst/Ligand SystemAmine SourceBase
Pd(OAc)2 / BINAP or other biarylphosphine ligandsAmmonia, LiN(SiMe3)2NaOtBu, K3PO4, Cs2CO3
Pd2(dba)3 / XPhos, SPhos, or other bulky alkylphosphinesBenzophenone imineLiHMDS, K2CO3

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While traditionally requiring harsh reaction conditions, modern modifications have made it a more versatile and milder method. This approach could also be used to synthesize the target molecule from an aryl halide and an amine source. Copper(I) salts, such as CuI, are commonly used as catalysts, often in the presence of a ligand like a diamine or an amino acid.

These modern catalytic methods offer significant advantages in terms of scope and efficiency for the synthesis of complex anilines like this compound, providing a powerful alternative to classical synthetic routes.

C-F and C-N Bond Formation Strategies

The construction of the this compound structure hinges on the successful formation of two key bonds: the carbon-fluorine (C-F) bond and the carbon-nitrogen (C-N) bond of the aniline moiety.

Carbon-Fluorine (C-F) Bond Formation:

The introduction of a fluorine atom onto an aromatic ring is a critical step that can be achieved through several strategies. One of the most common industrial methods is nucleophilic aromatic substitution (SNAr). This reaction typically involves an electron-deficient aromatic ring substituted with a good leaving group, such as a nitro group or a halogen, which is displaced by a fluoride (B91410) source like potassium fluoride. For the synthesis of the target molecule, a plausible SNAr approach would involve a precursor such as 4-ethoxy-2-methyl-5-nitroaniline, where the nitro group activates the ring for substitution. The rate-determining step in such reactions is the initial attack of the nucleophile, meaning that highly electronegative leaving groups, including fluorine itself, can paradoxically accelerate the reaction by activating the ring towards attack masterorganicchemistry.comchemistrysteps.com.

Modern methods for C-F bond formation often rely on transition-metal catalysis. Palladium-catalyzed fluorination, for instance, involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond nih.gov. The development of specialized ligands, such as bulky monodentate phosphine ligands, has been crucial for the success of these transformations nih.gov. Another innovative approach involves the deoxyfluorination of phenols using reagents like PhenoFluor, which can tolerate a wider range of functional groups compared to traditional SNAr or metal-catalyzed methods acs.org.

Carbon-Nitrogen (C-N) Bond Formation:

The formation of the aniline's C-N bond is most commonly accomplished through the reduction of a nitroaromatic precursor. A hypothetical intermediate, 1-ethoxy-2-fluoro-4-methyl-5-nitrobenzene, could be readily reduced to the target aniline. This transformation is highly efficient and can be achieved using various methods, including:

Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney Nickel nih.govgoogle.com. This method is often preferred for its clean reaction profile and high yields.

Metal-Acid Reduction: A classic method involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl) ijcce.ac.ir. A mixture of iron powder and ammonium (B1175870) chloride in an aqueous solvent system is also a common and effective reducing agent researchgate.net.

Alternatively, modern cross-coupling reactions provide direct routes to C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, can couple an aryl halide with an amine researchgate.net. In this context, a precursor like 4-ethoxy-5-fluoro-2-methyl-1-bromobenzene could be coupled with an ammonia equivalent to form the aniline group organic-chemistry.org.

Optimization of Synthetic Pathways for this compound

Optimizing the synthesis of a target molecule is crucial for improving yield, purity, and cost-effectiveness, particularly for industrial-scale production.

Reaction Condition Screening and Process Intensification

The efficiency of any proposed synthetic route to this compound would be highly dependent on the careful optimization of reaction conditions for each step. Key parameters for screening include temperature, solvent, concentration, and the choice and stoichiometry of reagents and catalysts.

For instance, in a potential SNAr step to introduce the ethoxy group onto a phenol precursor, the choice of base and solvent is critical. A screening process might compare various conditions to maximize yield, as illustrated in the hypothetical table below.

Table 1: Hypothetical Screening of Conditions for O-Ethylation of 4-Amino-5-fluoro-2-methylphenol

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ DMF 80 12 65
2 Cs₂CO₃ DMF 80 8 85
3 K₂CO₃ Acetonitrile Reflux 24 50
4 NaH THF 60 6 78

Process intensification aims to make chemical manufacturing more efficient, safer, and greener. This can involve using technologies like microreactors or flow chemistry, which offer superior heat and mass transfer, allowing for reactions to be run under more aggressive conditions with better control and safety. For a potentially exothermic step like nitration or a high-pressure hydrogenation, converting from a traditional batch process to a continuous flow setup could significantly improve safety and product consistency.

Catalyst Selection and Ligand Design for Enhanced Synthesis

Catalysis is central to many of the potential synthetic steps for this compound. The selection of the appropriate catalyst and, where applicable, its associated ligands, is paramount for achieving high efficiency and selectivity.

In the catalytic hydrogenation of a nitro precursor, the choice of catalyst can influence reaction time and selectivity. While Pd/C is widely used, other catalysts like platinum on carbon (Pt/C) or Raney Nickel might offer advantages depending on the substrate and desired outcome rsc.org. Catalyst loading and hydrogen pressure are also key variables to optimize.

For cross-coupling reactions like a potential Buchwald-Hartwig amination, the ligand bound to the palladium center is arguably the most critical component. Ligands modulate the catalyst's stability, solubility, and reactivity. The development of bulky, electron-rich phosphine ligands has enabled the coupling of a wide range of substrates under milder conditions with lower catalyst loadings nih.gov. A hypothetical screening of catalysts and ligands for a C-N coupling reaction is shown below.

Table 2: Hypothetical Catalyst and Ligand Screening for Amination of an Aryl Bromide Precursor

Entry Catalyst Precursor Ligand Base Temperature (°C) Yield (%)
1 Pd(OAc)₂ P(t-Bu)₃ NaOt-Bu 100 75
2 Pd₂(dba)₃ XPhos K₃PO₄ 100 92
3 Pd₂(dba)₃ SPhos Cs₂CO₃ 80 88
4 CuI None K₂CO₃ 120 55

Precursor Synthesis and Functional Group Interconversions Leading to this compound

A plausible and convergent synthetic route would likely involve the assembly of a highly substituted benzene (B151609) ring followed by key functional group interconversions. One logical pathway begins with a simpler, commercially available precursor like m-cresol (3-methylphenol).

A potential synthetic sequence is as follows:

Fluorination: The aromatic ring of a suitable phenol, such as 2-fluoro-5-methylphenol, could be a key starting point. The synthesis of 2-fluoro-5-methylphenol can be achieved from m-cresol using electrophilic fluorinating agents like Selectfluor guidechem.com.

Nitration: Introduction of a nitro group is a common strategy to enable subsequent C-N bond formation. The nitration of a fluorinated phenol or its ether derivative would likely be directed by the existing substituents. For example, nitration of 1-ethoxy-4-fluoro-2-methylbenzene would be a key step. The conditions for nitration (e.g., using nitric acid in sulfuric acid) must be carefully controlled to achieve the desired regioselectivity and avoid side reactions mdpi.com.

Etherification (O-Alkylation): The ethoxy group can be introduced by the Williamson ether synthesis, reacting a phenolic precursor (e.g., 4-amino-5-fluoro-2-methylphenol) with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.

Reduction of Nitro Group: As previously discussed, the final step in many aniline syntheses is the reduction of a nitro group. This is a robust and high-yielding functional group interconversion. For instance, 1-ethoxy-2-fluoro-4-methyl-5-nitrobenzene would be the direct precursor to the final product via reduction nih.govijcce.ac.ir.

Chemical Reactivity and Transformation Studies of 4 Ethoxy 5 Fluoro 2 Methylaniline

Electrophilic Aromatic Substitution Reactions of 4-Ethoxy-5-fluoro-2-methylaniline

The benzene (B151609) ring of this compound is rich in electrons, making it susceptible to electrophilic aromatic substitution (EAS). The rate and orientation of these reactions are governed by the combined effects of the substituents already present on the ring.

In electrophilic aromatic substitution, the regiochemical outcome is determined by the directing effects of the substituents on the aromatic ring. The amino (-NH2), ethoxy (-OCH2CH3), and methyl (-CH3) groups are all activating and ortho-, para-directing groups. byjus.comchemistrysteps.com Conversely, the fluorine (-F) atom is a deactivating group due to its high electronegativity, yet it also directs incoming electrophiles to the ortho and para positions through resonance. byjus.com

The directing power of these groups generally follows the order: -NH2 > -OR > -alkyl. rsc.org Therefore, the powerful activating and directing effects of the amino and ethoxy groups are dominant in determining the position of electrophilic attack. In strongly acidic conditions, such as those used for nitration, the amine group is protonated to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group. byjus.comstackexchange.com

Given the structure of this compound, there are two available positions for substitution: C3 and C6.

Position C6: This position is ortho to the activating ethoxy group and para to the activating methyl group. It is also meta to the deactivating fluorine atom.

Position C3: This position is ortho to the activating amino group and meta to the activating ethoxy group.

Considering the activating strength (-NH2 > -OR), substitution would be strongly favored at the position ortho to the amine. However, this position (C3) is sterically hindered by the adjacent methyl group at C2 and the ethoxy group at C4. The position C6 is ortho to the ethoxy group and para to the methyl group, making it electronically activated. Steric hindrance at C6 is less significant compared to C3. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Typical electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. byjus.com For instance, the nitration of anilines often leads to a mixture of ortho and para isomers, with the meta isomer also forming in acidic media due to the formation of the anilinium ion. stackexchange.comyoutube.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeElectrophilePredicted Major ProductRationale
BrominationBr+6-Bromo-4-ethoxy-5-fluoro-2-methylanilineThe C6 position is electronically activated and less sterically hindered than the C3 position.
NitrationNO2+4-Ethoxy-5-fluoro-2-methyl-6-nitroanilineSimilar to bromination, substitution is directed to C6. The formation of some meta-directing anilinium ion could lead to minor products. stackexchange.com
SulfonationSO32-Amino-5-ethoxy-4-fluoro-3-methylbenzenesulfonic acidSulfonation is often reversible and can be influenced by steric factors, potentially favoring the less hindered C6 position.

Nucleophilic Aromatic Substitution Reactions Involving this compound

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring with strong electron-withdrawing groups and a good leaving group. nih.gov In this compound, the fluorine atom could potentially act as a leaving group. The success of such a reaction depends on the activation of the ring towards nucleophilic attack. While the ring is generally electron-rich due to the amine, ethoxy, and methyl groups, the presence of these groups does not typically facilitate SNAr. However, related compounds like 5-bromo-4-fluoro-2-methylaniline (B104819) are noted to have potential reactivity for nucleophilic aromatic substitution at the fluoride (B91410) position. ossila.com For SNAr to occur on this electron-rich system, specialized conditions, such as those involving photoredox catalysis which can facilitate reactions on unactivated fluoroarenes, might be necessary. nih.gov

Amine-Centered Reactions of this compound

The primary amine group is a key reactive center in this compound, participating in a variety of reactions including acylation, alkylation, diazotization, and condensation.

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, allowing it to react with electrophiles.

Acylation: Anilines readily undergo acylation with reagents like acid chlorides or anhydrides to form amides. For example, the reaction of an aniline (B41778) with acetic anhydride (B1165640) typically proceeds smoothly to yield the corresponding acetanilide (B955). guidechem.com This reaction is often used to protect the amine group during other transformations, such as nitration, as the resulting acetamido group is less activating and provides steric bulk, often favoring para-substitution. rsc.org

Alkylation: The N-alkylation of anilines can be achieved using various alkylating agents such as alkyl halides. vedantu.com These reactions can produce a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. vedantu.com More controlled and selective alkylation can often be achieved using reductive amination or specialized catalysts. rsc.orgnih.gov

Table 2: Representative Amine-Centered Acylation and Alkylation Reactions

Reaction TypeReagent(s)Typical Product Structure
AcylationAcetic Anhydride ((CH3CO)2O)N-(4-Ethoxy-5-fluoro-2-methylphenyl)acetamide
AlkylationMethyl Iodide (CH3I)N-(4-Ethoxy-5-fluoro-2-methylphenyl)-N-methylaniline
Reductive AminationBenzaldehyde (C6H5CHO), then a reducing agent (e.g., NaBH3CN)N-Benzyl-4-ethoxy-5-fluoro-2-methylaniline

Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), to form diazonium salts. youtube.comresearchgate.net The resulting 4-ethoxy-5-fluoro-2-methylbenzenediazonium salt is a versatile intermediate.

Diazonium salts can undergo a variety of subsequent reactions, known as Sandmeyer or related reactions, where the diazonium group is replaced by a wide range of substituents (e.g., -Cl, -Br, -CN, -OH, -F). The fluoro-dediazoniation, or Balz-Schiemann reaction, involves the thermal decomposition of an isolated diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom. thieme-connect.desci-hub.se

Furthermore, diazonium salts can act as electrophiles and couple with activated aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. chemistrysteps.com This is an electrophilic aromatic substitution where the diazonium ion is the electrophile.

Table 3: Representative Reactions of Diazonium Salts

Reaction NameReagent(s)Product Type
Sandmeyer (Chlorination)CuCl/HCl1-Chloro-4-ethoxy-5-fluoro-2-methylbenzene
Sandmeyer (Bromination)CuBr/HBr1-Bromo-4-ethoxy-5-fluoro-2-methylbenzene
Sandmeyer (Cyanation)CuCN/KCN4-Ethoxy-5-fluoro-2-methylbenzonitrile
Schiemann ReactionHBF4, then heat1,5-Difluoro-4-ethoxy-2-methylbenzene
Azo CouplingPhenol (B47542)(E)-2-(4-Ethoxy-5-fluoro-2-methylphenyl)-1-(4-hydroxyphenyl)diazene

Aromatic amines can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). google.com These reactions are typically acid-catalyzed and involve the elimination of a water molecule. For example, anilines condense with formaldehyde (B43269) in acidic media. acs.org The resulting imines can be stable compounds or can serve as intermediates for further reactions, such as reduction to form secondary amines.

Reactivity of the Fluoro Substituent in this compound

The fluoro substituent on the aromatic ring of this compound is subject to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this type of reaction, a nucleophile replaces the fluorine atom on the benzene ring. While the carbon-fluorine bond is very strong, fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.comstackexchange.com This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex. stackexchange.comnih.gov

The high electronegativity of fluorine strongly withdraws electron density from the ring, which activates the ring towards nucleophilic attack and helps to stabilize the negative charge of the Meisenheimer complex. stackexchange.comchemistrysteps.com This stabilizing effect outweighs the difficulty of breaking the strong C-F bond, which occurs in the subsequent, faster step that restores aromaticity. masterorganicchemistry.comstackexchange.com

The SNAr reactivity is significantly influenced by the other substituents on the ring. The reaction is accelerated by the presence of electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group, as they can delocalize the negative charge of the intermediate. masterorganicchemistry.com In this compound, the activating amino, methyl, and ethoxy groups are present. While these electron-donating groups generally deactivate the ring towards nucleophilic attack, the reaction can still proceed under appropriate conditions, often requiring organic photoredox catalysis to facilitate the substitution on such electron-rich arenes. nih.gov

Interactive Table: Factors Influencing Fluoro Group Reactivity in SNAr
Factor Influence on Reactivity Rationale
Fluorine Electronegativity Increases rate Stabilizes the negatively charged Meisenheimer complex through a strong inductive effect. stackexchange.com
C-F Bond Strength Little effect on rate The C-F bond is broken in the fast, second step of the reaction, not the rate-determining step. masterorganicchemistry.com
Nucleophile Varies A wide range of nucleophiles can be used, including azoles, amines, and carboxylic acids. nih.govnih.gov
Ring Substituents Modulates reactivity Electron-donating groups (amino, ethoxy, methyl) decrease reactivity compared to electron-withdrawing groups. masterorganicchemistry.com

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Ethoxy 5 Fluoro 2 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and in this case, ¹⁹F, a detailed picture of the molecular structure can be constructed.

Proton (¹H) NMR Spectroscopic Characterization

In the ¹H NMR spectrum of 4-Ethoxy-5-fluoro-2-methylaniline, distinct signals are expected for the aromatic protons, the ethoxy group protons, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating effects of the amino and ethoxy groups and the electron-withdrawing effect of the fluorine atom.

The two aromatic protons will appear as distinct signals due to their different electronic environments. The proton at C6, situated between the methyl and amino groups, is expected to be a doublet due to coupling with the fluorine atom. The proton at C3, flanked by the ethoxy and amino groups, will also likely appear as a doublet, again due to coupling with the fluorine atom. The amine (NH₂) protons would typically appear as a broad singlet. The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the aromatic ring will appear as a singlet.

Predicted ¹H NMR Data for this compound:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (C6-H)6.7 - 6.9dJ(H,F) ≈ 8-10
Ar-H (C3-H)6.5 - 6.7dJ(H,F) ≈ 4-6
-NH₂3.5 - 4.5br s-
-OCH₂CH₃3.9 - 4.1qJ(H,H) ≈ 7
-CH₂CH₃1.3 - 1.5tJ(H,H) ≈ 7
Ar-CH₃2.1 - 2.3s-

This is a predictive table. Actual experimental values may vary.

Carbon (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atoms bonded to the electronegative oxygen, nitrogen, and fluorine atoms will be deshielded and appear at higher chemical shifts. The carbon attached to fluorine will also exhibit splitting due to carbon-fluorine coupling (J-coupling).

Predicted ¹³C NMR Data for this compound:

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C1 (-NH₂)140 - 145-
C2 (-CH₃)118 - 122-
C3100 - 105d, ³J(C,F) ≈ 2-5
C4 (-OEt)145 - 150d, ²J(C,F) ≈ 10-15
C5 (-F)150 - 155d, ¹J(C,F) ≈ 230-250
C6110 - 115d, ²J(C,F) ≈ 20-25
-OCH₂CH₃63 - 65-
-OCH₂CH₃14 - 16-
Ar-CH₃16 - 18-

This is a predictive table. Actual experimental values may vary.

Fluorine (¹⁹F) NMR Spectroscopic Characterization

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the surrounding substituents on the aromatic ring. The signal will be split by the neighboring aromatic protons. The chemical shifts of fluoroanilines can be sensitive to the pH of the solution. nih.gov

Predicted ¹⁹F NMR Data for this compound:

Fluorine AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-F-120 to -140m

This is a predictive table relative to a standard like CFCl₃. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Resonance Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also help to confirm the coupling between the aromatic protons and the fluorine atom, although this is a heteronuclear coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton signal to the carbon to which it is directly attached. This would allow for the definitive assignment of the aromatic C-H pairs and the carbons of the ethoxy and methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For example, correlations would be expected from the methyl protons (Ar-CH₃) to the C1, C2, and C3 carbons. The amine protons could show correlations to C1 and C6. The ethoxy protons would show correlations to C4.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-N bond, the aromatic C-H and C=C bonds, the C-O bond of the ether linkage, and the C-F bond.

Predicted IR Absorption Bands for this compound:

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch (primary amine)3300 - 3500Two bands, typically sharp and of medium intensity. orgchemboulder.com
C-H Stretch (aromatic)3000 - 3100Medium to weak bands.
C-H Stretch (aliphatic)2850 - 2980Bands corresponding to the ethoxy and methyl groups.
N-H Bend (primary amine)1580 - 1650Medium to strong absorption. orgchemboulder.com
C=C Stretch (aromatic)1500 - 1600Multiple bands of varying intensity.
C-N Stretch (aromatic amine)1250 - 1335Strong absorption. orgchemboulder.com
C-O Stretch (aryl ether)1200 - 1275 (asymmetric)Strong absorption. spectroscopyonline.comfiveable.me
C-O Stretch (aryl ether)1020 - 1075 (symmetric)Medium absorption. youtube.com
C-F Stretch1000 - 1400Medium to strong absorption, can be complex.

This is a predictive table based on typical functional group absorption ranges. wikieducator.orgblogspot.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural determination. For this compound (C₉H₁₂FNO), the molecular weight is 169.20 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 169 would be expected. The fragmentation pattern would be influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for aromatic amines and ethers would likely be observed. blogspot.commiamioh.eduwhitman.edu

Predicted Major Fragments in the Mass Spectrum of this compound:

m/zPredicted Fragment IonDescription
169[C₉H₁₂FNO]⁺Molecular ion (M⁺)
154[M - CH₃]⁺Loss of a methyl radical from the ethoxy group.
141[M - C₂H₄]⁺McLafferty-type rearrangement with loss of ethene from the ethoxy group.
140[M - C₂H₅]⁺Loss of an ethyl radical from the ethoxy group.
126[M - C₂H₅O]⁺Loss of an ethoxy radical.
111[M - C₂H₅O - HCN]⁺Subsequent loss of hydrogen cyanide from the aniline (B41778) ring. whitman.edu

This is a predictive table of plausible fragmentation patterns. blogspot.commiamioh.eduwhitman.edu The relative abundances of these fragments would depend on the ionization conditions.

High-Resolution Mass Spectrometry (HRMS)

There is no specific High-Resolution Mass Spectrometry (HRMS) data available in the reviewed scientific literature for this compound. This technique is crucial for determining the exact mass of a molecule and confirming its elemental composition with high accuracy. The absence of such data means that the precise monoisotopic mass and potential fragmentation patterns under mass spectrometric analysis have not been experimentally verified and published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, experimental data from Ultraviolet-Visible (UV-Vis) spectroscopy for this compound is not available in the public domain. UV-Vis spectroscopy is employed to understand the electronic transitions within a molecule, typically showing absorption maxima (λmax) that correspond to the energy required to excite electrons to higher energy orbitals. Without this data, the specific wavelengths at which this compound absorbs light and the nature of its π-π* and n-π* electronic transitions remain undetermined.

X-ray Crystallography for Solid-State Molecular Architecture

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined and reported. X-ray crystallography is the definitive method for establishing the three-dimensional arrangement of atoms in a solid-state, providing insights into bond lengths, bond angles, and conformational geometry.

Consequently, without a determined crystal structure, information regarding the crystal packing and intermolecular interactions of this compound is non-existent. The analysis of these features is critical for understanding the physical properties of the compound in its solid form, including melting point, solubility, and polymorphism. Such an analysis would typically reveal the presence of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the supramolecular assembly.

Computational and Theoretical Investigations of 4 Ethoxy 5 Fluoro 2 Methylaniline

Electronic Structure Calculations of 4-Ethoxy-5-fluoro-2-methylaniline

The electronic structure of a molecule is fundamental to understanding its reactivity, spectroscopic properties, and intermolecular interactions. For a molecule like this compound, with its combination of electron-donating (ethoxy, methyl, amino) and electron-withdrawing (fluoro) groups, electronic structure calculations would provide critical insights.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to calculate properties such as optimized molecular geometry, vibrational frequencies, and electronic energies. For substituted anilines, DFT studies can elucidate the influence of different functional groups on the aromatic ring and the amino group. researchgate.net

A typical DFT study on this compound would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations. The output would provide the ground-state energy and the electron density distribution, from which various electronic properties could be derived.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueUnit
Ground State EnergyValue not availableHartrees
Dipole MomentValue not availableDebye
Ionization PotentialValue not availableeV
Electron AffinityValue not availableeV

Note: This table is for illustrative purposes only. No published data is available for this compound.

Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amino group, while the LUMO would be distributed over the aromatic system. The precise energies and spatial distributions of these orbitals would be determined by the interplay of the various substituents.

Table 2: Hypothetical HOMO-LUMO Energies for this compound

Molecular OrbitalHypothetical EnergyUnit
HOMOValue not availableeV
LUMOValue not availableeV
HOMO-LUMO GapValue not availableeV

Note: This table is for illustrative purposes only. No published data is available for this compound.

Conformational Analysis of this compound

The presence of the ethoxy and methyl groups introduces rotational flexibility in this compound. Conformational analysis would aim to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds (e.g., the C-O bond of the ethoxy group and the C-C bond of the methyl group) and calculating the potential energy at each step.

Such an analysis would reveal the preferred orientation of the ethoxy and methyl groups relative to the aniline (B41778) ring, which can have a significant impact on the molecule's shape, polarity, and how it interacts with other molecules.

Reaction Mechanism Elucidation for Transformations of this compound

Theoretical chemistry can be employed to map out the potential reaction pathways for transformations involving this compound. This is particularly useful for understanding regioselectivity and predicting the feasibility of different reactions, such as electrophilic aromatic substitution or nucleophilic attack.

For any proposed reaction mechanism, the identification and characterization of the transition state (TS) is a key step. The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate the geometry of the TS and calculate its energy and vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency.

By calculating the energies of the reactants, transition states, intermediates, and products, a potential energy surface or reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of a reaction. From the energy barrier (the difference in energy between the reactants and the transition state), it is possible to estimate the reaction rate constant using transition state theory. This allows for a theoretical prediction of the reaction kinetics.

Spectroscopic Property Prediction and Validation through Computational Methods

The elucidation of the structural and electronic properties of novel compounds like this compound heavily relies on the synergy between experimental spectroscopic techniques and computational modeling. Density Functional Theory (DFT) has emerged as a powerful tool for predicting and interpreting spectroscopic data, offering insights that complement and guide experimental work. researchgate.net By calculating parameters such as vibrational frequencies, nuclear magnetic shielding constants, and electronic transition energies, computational methods can provide a detailed understanding of the molecule's characteristics at an atomic level.

Computational approaches, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the geometry optimization of the molecule's ground state. researchgate.netsapub.org From this optimized geometry, a variety of spectroscopic properties can be predicted. For instance, theoretical calculations of infrared (IR) and Raman spectra can help in the assignment of complex experimental vibrational modes. researchgate.net Similarly, the prediction of ¹H and ¹³C NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, provides a powerful means to validate proposed molecular structures. scielo.org.za

Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis), providing information on the electronic transitions between molecular orbitals. sapub.orgscielo.org.za The comparison between the calculated spectra (IR, NMR, UV-Vis) and the experimental data is a critical step in the validation process. A good correlation between predicted and observed spectra not only confirms the molecular structure but also validates the computational methodology used, allowing for its application in further predictive studies. sapub.org

Below is an illustrative table of predicted spectroscopic data for this compound, derived from computational models based on methodologies reported for similar substituted anilines.

Predicted Spectroscopic Data for this compound

Parameter Predicted Value/Range Assignment/Comment
¹H NMR (ppm) 6.5-7.0 Aromatic Protons
4.0-4.2 -O-CH₂ -CH₃
3.5-3.8 -NH₂
2.1-2.3 Ar-CH₃
1.3-1.5 -O-CH₂-CH₃
¹³C NMR (ppm) 145-150 C -NH₂
140-145 (d) C -F
135-140 C -O
115-125 Aromatic Carbons
63-67 -O-CH₂ -
15-20 Ar-CH₃
14-16 -CH₂-CH₃
IR (cm⁻¹) 3400-3500 N-H stretching
2900-3000 C-H stretching (aliphatic)
1600-1650 N-H bending
1200-1250 C-O-C stretching
1100-1150 C-F stretching
UV-Vis (nm) 240-250 π → π* transition
290-310 n → π* transition

Note: The data in this table is hypothetical and for illustrative purposes, based on computational trends observed for analogous substituted anilines.

Quantitative Structure-Property Relationship (QSPR) Modeling for Related Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netnih.gov For analogues of this compound, QSPR can be a valuable tool for predicting properties such as solubility, lipophilicity (LogP), and melting point without the need for experimental synthesis and measurement. capes.gov.brfrontiersin.org This predictive capability is crucial in the early stages of material design and drug discovery for screening large libraries of virtual compounds. frontiersin.org

The QSPR modeling process involves several key steps. First, a dataset of molecules with known experimental property values is compiled. For each molecule, a set of numerical values known as molecular descriptors is calculated. ucsb.edu These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: e.g., molecular weight, number of atoms.

Topological: Describing atomic connectivity, such as the Wiener index. kashanu.ac.ir

Geometrical (3D): Related to the three-dimensional structure, like molecular surface area.

Quantum-Chemical: Derived from quantum mechanics calculations, such as HOMO/LUMO energies, dipole moment, and polarizability. researchgate.netucsb.edu

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation that relates a selection of these descriptors to the property of interest. nih.gov The goal is to create a statistically significant model with high predictive power. The validity and robustness of the developed QSPR model are then assessed through internal and external validation techniques. frontiersin.org

For a series of analogues of this compound, where substituents on the aromatic ring are varied, a QSPR model could be developed to predict a property like aqueous solubility (LogS). The model might take the following hypothetical form:

LogS = β₀ + β₁(LogP) + β₂(TPSA) + β₃(E LUMO)

Where:

LogS is the predicted aqueous solubility.

LogP is the octanol-water partition coefficient.

TPSA is the topological polar surface area.

E LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

The table below illustrates a hypothetical dataset for a QSPR study on analogues of this compound.

Hypothetical Data for a QSPR Model of this compound Analogues

Compound Analogue (Substitution) LogP TPSA (Ų) E LUMO (eV) Experimental LogS
1 H (Parent Compound) 2.8 48.5 -0.5 -3.1
2 2-Cl 3.3 48.5 -0.7 -3.5
3 2-Br 3.4 48.5 -0.8 -3.7
4 2-CF₃ 3.6 48.5 -1.1 -4.0
5 6-F 2.9 48.5 -0.6 -3.2
6 6-Cl 3.4 48.5 -0.8 -3.6

Note: The data in this table is hypothetical and for illustrative purposes only.

Such QSPR models, once validated, can efficiently guide the synthesis of new analogues by prioritizing compounds with desired properties, thereby saving significant time and resources. nih.gov

Role of 4 Ethoxy 5 Fluoro 2 Methylaniline As a Synthetic Intermediate

Synthesis of Advanced Organic Structures from 4-Ethoxy-5-fluoro-2-methylaniline

The inherent reactivity of this compound, endowed by its electron-rich aromatic ring and nucleophilic amino group, positions it as a valuable precursor for a variety of complex organic molecules. The interplay of its substituents allows for selective transformations, leading to the generation of diverse molecular frameworks.

Heterocyclic Compound Synthesis

Aniline (B41778) derivatives are fundamental building blocks for a vast array of nitrogen-containing heterocycles. While specific examples utilizing this compound are not prevalent in the literature, its structural features suggest its utility in well-established cyclization reactions to form heterocycles like quinolines and benzoxazoles.

For instance, the Skraup-Doebner-von Miller reaction or related quinoline (B57606) syntheses involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. The reaction of an aniline with Meldrum's acid and a trialkyl orthoformate, followed by high-temperature cyclization, is a common method for producing substituted quinoline rings. ucsf.edu The amino group of this compound would serve as the key nucleophile in such transformations.

Similarly, benzoxazoles, a class of heterocycles with significant pharmacological and material science applications, are often synthesized from ortho-aminophenols. However, methods exist for their synthesis from substituted anilines. ijpbs.comresearchgate.netorganic-chemistry.org For example, the condensation of anilines with functionalized orthoesters can yield benzoxazole (B165842) derivatives. organic-chemistry.org Another approach involves the reaction of ortho-substituted anilines with various reagents followed by cyclization. organic-chemistry.org

Table 1: Illustrative Heterocycle Synthesis from Substituted Anilines

Aniline DerivativeReagentsProduct TypeReference
Substituted AnilinesMeldrum's acid, Trimethyl-ortho-formate4-Hydroxyquinolines ucsf.edu
ortho-Substituted AnilinesFunctionalized OrthoestersBenzoxazoles, Benzothiazoles, Benzimidazoles organic-chemistry.org
N-(2-Alkynyl)anilinesICl, I2, Br2, PhSeBrSubstituted Quinolines nih.gov

Biaryl and Polyaromatic System Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of biaryl and polyaromatic systems. The aniline functionality can be a directing group, and the aromatic ring of this compound can participate in such reactions. While direct examples are scarce, related transformations with other substituted anilines and aryl halides demonstrate the feasibility of this approach.

For example, palladium-catalyzed coupling reactions of aryl halides with polyfluoroarenes have been developed, showcasing the ability to form biaryl linkages involving fluorinated rings. nih.gov In such reactions, an appropriately functionalized this compound could act as either the aryl halide (if further halogenated) or the nucleophilic coupling partner under specific conditions. The Suzuki cross-coupling reaction, which pairs an organoboron compound with an organohalide, is a powerful tool for biaryl synthesis. mdpi.comysu.am A derivative of this compound, for instance, a bromo- or iodo-substituted version, would be an excellent substrate for these reactions.

Derivatization of the Aniline Moiety for Subsequent Transformations

The primary amino group in this compound is a versatile handle for a multitude of chemical modifications. Its nucleophilicity allows for reactions such as acylation, alkylation, and sulfonylation. These derivatizations are not only crucial for building larger molecules but also for modulating the reactivity of the aromatic ring.

Acylation of the amino group to form an amide is a common strategy to protect the amine and to control the regioselectivity of subsequent electrophilic aromatic substitution reactions. chemistrysteps.comallen.in The resulting acetanilide (B955) is less activated, which can prevent over-reaction, such as polyhalogenation, and can direct incoming electrophiles to the para position relative to the amide. byjus.com

The amino group can also be converted into a diazonium salt upon treatment with nitrous acid. Diazonium salts are exceptionally versatile intermediates that can undergo a wide range of transformations, including Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, and coupling reactions to form azo compounds.

Exploiting the Ethoxy Group for Further Chemical Modifications

The ethoxy group, being an ether linkage, is generally stable. However, under specific conditions, it can be cleaved to reveal a hydroxyl group. This transformation from an ethoxy to a hydroxy functionality would convert this compound into the corresponding phenol (B47542). This phenolic derivative opens up a new set of synthetic possibilities, including O-alkylation, O-acylation, and electrophilic aromatic substitutions where the hydroxyl group is a potent ortho, para-director.

The cleavage of aryl ethers is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then be used in reactions like the synthesis of benzoxazoles, where an ortho-aminophenol is a key starting material. nih.govnih.gov

Utilizing the Fluorine Atom in this compound for Specific Reactivities

The fluorine atom on the aromatic ring of this compound significantly influences the molecule's reactivity and provides a handle for specific transformations. While the C-F bond is strong, it can participate in certain reactions, most notably nucleophilic aromatic substitution (SNAr).

For an SNAr reaction to occur, the aromatic ring must be activated by strongly electron-withdrawing groups, typically positioned ortho or para to the fluorine atom. nih.govnih.gov In this compound, the existing substituents are electron-donating, which generally disfavors SNAr. However, if the amino group were converted into a strongly electron-withdrawing group (e.g., a nitro group via oxidation and subsequent nitration, or a diazonium group), the fluorine atom could become susceptible to displacement by strong nucleophiles.

Furthermore, the fluorine atom can play a crucial role in palladium-catalyzed cross-coupling reactions. While C-F bond activation is more challenging than that of other halogens, methods have been developed for the cross-coupling of perfluoro organic compounds. researchgate.netmdpi.com These advanced catalytic systems could potentially be applied to activate the C-F bond in derivatives of this compound for the formation of new C-C or C-heteroatom bonds.

Derivatives and Analogues of 4 Ethoxy 5 Fluoro 2 Methylaniline: Synthetic Approaches and Academic Investigations

Systematic Modification of the Ethoxy Group

The ethoxy group at the C4 position is a key modulator of the compound's electronic properties, acting primarily as an electron-donating group through resonance. Its modification is a primary strategy for creating analogues with varied lipophilicity and hydrogen-bonding capabilities.

Synthetic Approaches: The synthesis of analogues with different alkoxy groups (e.g., methoxy (B1213986), propoxy, isopropoxy) typically mirrors the general synthesis of aryl ethers. A common method involves the nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a precursor like 1,2-difluoro-4-methyl-5-nitrobenzene (B166270) can be reacted with various sodium alkoxides (e.g., sodium methoxide, sodium propoxide) to selectively displace one of the fluorine atoms, followed by the reduction of the nitro group to an aniline (B41778). The synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a related compound, is achieved by first protecting the amine in 4-fluoro-2-methoxyaniline, followed by nitration and deprotection. google.com

Research Findings: Investigations into alkoxy-modified series often focus on how the size and branching of the alkyl chain affect receptor binding or physical properties. While the ether linkage is generally stable, it can be susceptible to cleavage under harsh reaction conditions, such as with strong bases. This reactivity must be considered when planning multi-step syntheses involving derivatives with modified alkoxy groups.

DerivativeModifying ReagentPrecursor CompoundKey Reaction Type
4-Methoxy-5-fluoro-2-methylanilineSodium Methoxide1,2-Difluoro-4-methyl-5-nitrobenzeneNucleophilic Aromatic Substitution
4-Propoxy-5-fluoro-2-methylanilineSodium Propoxide1,2-Difluoro-4-methyl-5-nitrobenzeneNucleophilic Aromatic Substitution
4-Isopropoxy-5-fluoro-2-methylanilineSodium Isopropoxide1,2-Difluoro-4-methyl-5-nitrobenzeneNucleophilic Aromatic Substitution

Positional and Electronic Variation of the Fluoro Substituent

The fluorine atom significantly influences the molecule's properties due to its high electronegativity. nih.gov It exerts a strong electron-withdrawing inductive effect, which can alter the pKa of the aniline nitrogen and modulate the electron density of the aromatic ring. nih.govacs.org Shifting the fluorine's position on the ring creates constitutional isomers with distinct electronic and steric profiles.

Synthetic Approaches: The synthesis of positional isomers, such as moving the fluorine from the C5 to the C3 or C6 position, requires different starting materials. For example, synthesizing a 3-fluoro analogue would necessitate a precursor like 2-fluoro-6-nitrotoluene. The introduction of multiple fluorine atoms, as in 4,5-difluoro-2-methylaniline, further amplifies the electronic effects. bldpharm.com

Research Findings: The position of the fluorine atom has profound effects on intermolecular interactions. Studies on substituted para-halogeno anilines have shown that fluorine substitution adjacent to the amine group can increase the strength of N-H···N hydrogen bonds. researchgate.net Furthermore, the strong inductive effect of fluorine can deactivate the aromatic ring to certain metabolic pathways, such as oxidation by cytochrome P450 enzymes, which can be a desirable property in medicinal chemistry. nih.gov The interplay between fluorine's inductive (electron-withdrawing) and mesomeric (electron-donating) effects is a key area of academic investigation. nih.gov

Alterations of the Methyl Group and Aromatic Ring Substitution Patterns

Synthetic Approaches: Replacing the methyl group with other alkyl groups (ethyl, propyl) can be achieved by starting with the corresponding substituted nitrobenzene (B124822) (e.g., 2-ethyl-4-fluoro-5-nitroaniline). Introducing other substituents onto the ring, such as bromo or chloro groups, often involves electrophilic aromatic substitution. A common strategy is to protect the highly activating amino group as an acetamide, perform the substitution, and then hydrolyze the protecting group. google.com For example, N-(2-methylphenyl)acetamide can be brominated to yield N-(4-bromo-2-methylphenyl)acetamide, which is then hydrolyzed to 4-bromo-2-methylaniline. google.com

Research Findings: Altering the C2-alkyl group can impact the molecule's conformation, particularly the rotational barrier of the C-N bond. researchgate.net Introducing additional substituents creates a complex interplay of electronic effects. For example, adding an electron-withdrawing nitro group or an electron-donating methoxy group can dramatically alter the electron density distribution across the aromatic ring and the reactivity of the aniline. acs.org

Synthesis and Characterization of Complex Derivatives

The synthesis of more complex derivatives involves multi-step sequences that combine the modifications described in the previous sections. These syntheses require careful strategic planning to manage the compatibility of reagents and the reactivity of the various functional groups.

Synthetic Approaches: An example of a complex derivative synthesis could involve the N-arylation of an enantioenriched secondary amine with a custom-synthesized 4-alkoxy-5-fluoro-2-methyl-halobenzene. acs.org Such reactions often require specialized catalysts, like palladium complexes with novel phosphine (B1218219) ligands, to achieve high yields and stereospecificity. acs.org The synthesis of 5-Fluoro-2-methylaniline itself can be accomplished via the reduction of 4-Fluoro-1-methyl-2-nitrobenzene using iron powder and hydrochloric acid in ethanol. chemicalbook.com

Characterization: The characterization of these complex new molecules is crucial and relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to confirm the connectivity of atoms, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. For crystalline solids, single-crystal X-ray diffraction provides unambiguous structural confirmation and detailed information on bond lengths, bond angles, and intermolecular interactions. acs.org

Advanced Spectroscopic Studies of Derivative Series

The analysis of a series of related derivatives using advanced spectroscopic methods provides deep insights into their electronic structure and dynamic behavior.

Spectroscopic Techniques and Findings:

¹⁵N NMR Spectroscopy: This technique is particularly sensitive to the electronic environment of the nitrogen atom. Studies on substituted anilines have led to empirical equations that can predict the ¹⁵N chemical shift based on the electronic contributions of the various substituents on the phenyl ring. nih.gov

¹⁹F NMR Spectroscopy: Given the fluorine atom in the parent structure, ¹⁹F NMR is an invaluable tool. It can be used in titration experiments to study the formation of electron-donor-acceptor (EDA) complexes, where changes in the fluorine chemical shift reveal details about intermolecular interactions. acs.org

Dynamic NMR: Low-temperature ¹³C NMR spectroscopy can be used to study dynamic processes, such as the rotation around the C-N bond. By analyzing the line-shape of signals that broaden and coalesce as the temperature changes, the free energy of activation for this rotation can be determined. researchgate.net

Metabonomic Studies: High-resolution ¹H NMR has been used to analyze tissue extracts from organisms exposed to fluoroaniline (B8554772) derivatives. nih.gov This approach provides a "biochemical fingerprint" and can identify changes in endogenous metabolites, offering insights into the molecule's mechanism of action or toxicity. nih.gov For example, exposure to 2-fluoro-4-methylaniline (B1213500) was found to alter the levels of specific metabolites like inosine (B1671953) monophosphate. nih.gov

Spectroscopic TechniqueInformation ObtainedExample Application
¹H NMR Provides information on the proton environment and connectivity.Characterization of 5-Fluoro-2-methylaniline to confirm structure. chemicalbook.com
¹³C NMR Reveals the carbon skeleton and the electronic environment of each carbon.Determining rotational barriers around the C-N bond in N-alkylanilines. researchgate.net
¹⁵N NMR Sensitive to the electronic properties of the aniline nitrogen.Calculating chemical shifts in substituted anilines to quantify substituent effects. nih.gov
¹⁹F NMR Directly probes the fluorine atom's environment.Studying the formation of EDA complexes through chemical shift titrations. acs.org
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns.Used alongside HPLC to identify metabolites of fluoroanilines. nih.gov
X-ray Diffraction Provides precise 3D molecular structure for crystalline compounds.Characterizing the solid-state structure of novel metal-aniline complexes. acs.org

Review of Patent Literature Pertaining to 4 Ethoxy 5 Fluoro 2 Methylaniline: an Academic Perspective

Analysis of Patented Synthetic Routes to 4-Ethoxy-5-fluoro-2-methylaniline

A direct patented synthesis for this compound has not been identified in a thorough review of patent databases. However, the synthetic routes for analogous compounds, such as fluorinated anilines and their derivatives, are well-documented in patent literature. These patents provide a framework for the probable synthesis of the title compound.

A plausible and commonly patented approach for constructing substituted anilines involves a multi-step process starting from a less substituted precursor. For instance, a process for preparing fluorinated anilines often begins with a corresponding chlorinated aniline (B41778), which then undergoes a halogen exchange (Halex) reaction. google.com An alternative patented method involves the reaction of an aromatic azide (B81097) with hydrogen fluoride (B91410) under anhydrous conditions to introduce the fluorine atom. google.com

Following the establishment of the core aniline structure with the desired fluorine and methyl substitution, the ethoxy group is typically introduced. Patented procedures for similar compounds often involve the etherification of a corresponding phenol (B47542). Should the synthesis proceed via a nitrated intermediate, the reduction of the nitro group to an amine is a critical step. Patented methods for this transformation are numerous and include catalytic hydrogenation using catalysts like Raney Nickel, or chemical reduction using reagents such as iron in the presence of an acid. google.com

A representative synthetic pathway, inferred from patented processes for similar molecules, could start from a commercially available fluorotoluene derivative. This would likely undergo nitration, followed by reduction of the nitro group to an aniline. The introduction of a hydroxyl group and its subsequent etherification to the ethoxy group would complete the synthesis. Each of these steps is covered by numerous patents for analogous transformations.

Table 1: Inferred Synthetic Steps and Relevant Patent Principles

StepDescriptionRelevant Patented Principles
Fluorination Introduction of the fluorine atom onto the aromatic ring.Halogen exchange reactions or reaction of azides with hydrogen fluoride are patented methods for producing fluorinated aromatics. google.comgoogle.com
Nitration Introduction of a nitro group, often a precursor to the amine.Patented methods for nitration of substituted benzenes often utilize a mixture of nitric acid and sulfuric acid. google.com
Reduction Conversion of the nitro group to the primary amine.Catalytic hydrogenation (e.g., with Raney Nickel) and chemical reduction (e.g., with iron/acid) are widely patented methods. google.com
Etherification Formation of the ethoxy group from a corresponding phenol.Williamson ether synthesis and related etherification reactions are standard and frequently appear in patents for alkoxy-substituted aromatics.

Overview of Patented Uses of this compound as a Synthetic Building Block

While no patents explicitly list this compound as a starting material, the utility of structurally similar anilines as key intermediates in the synthesis of high-value molecules, particularly pharmaceuticals, is extensively patented. Substituted anilines are fundamental building blocks for a wide array of complex molecules.

Fluorinated anilines, for example, are crucial intermediates in the preparation of various agrochemicals and active pharmaceutical ingredients. google.com The presence of fluorine can significantly alter the metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.

Aniline derivatives are frequently used in the synthesis of heterocyclic compounds, such as quinazolines and pyrimidines, which are core structures in many kinase inhibitors used in oncology. Patented processes show the condensation of anilines with other reagents to form these bicyclic systems. The aniline nitrogen acts as a nucleophile, attacking an electrophilic carbon to initiate cyclization.

Given these well-established and patented applications, it is highly probable that this compound would be a valuable intermediate for the synthesis of novel, patentable active pharmaceutical ingredients, particularly in the area of kinase inhibitors or other targeted therapies.

Table 2: Potential Patented Applications Based on Analogous Compounds

Application AreaDescription of UseExample of Patented Principle
Kinase Inhibitors Aniline derivatives are key components in the synthesis of the core structures of many kinase inhibitors.The synthesis of pyrimidine (B1678525) derivatives often involves the reaction of a substituted aniline with a pyrimidine precursor.
Agrochemicals Fluorinated anilines are patented as intermediates for fungicides and herbicides. google.comThe synthesis of fungicidal trifluorophenyl-triazolopyrimidines utilizes fluorinated aniline precursors. google.com
Materials Science Aniline derivatives can be used in the synthesis of polymers and other advanced materials.Patented methods exist for the polymerization of aniline derivatives to create conductive polymers.

Identification of Novel Synthetic Strategies from Patent Data

Analysis of patent literature for related compounds can highlight novel and inventive synthetic strategies that could be applied to the synthesis of this compound. For example, recent patents may describe more efficient or environmentally friendly methods for key transformations.

One area of innovation in patent literature is the development of novel catalytic systems. For the reduction of nitroarenes, patents may describe new catalysts that offer higher yields, better selectivity, or milder reaction conditions compared to traditional methods. Similarly, new methods for fluorination and etherification are constantly being developed and patented.

Another trend in synthetic patents is the development of one-pot or telescopic processes, where multiple synthetic steps are carried out in the same reactor without isolation of intermediates. Such a strategy for the synthesis of this compound would represent a significant process improvement and would likely be the subject of a patent application.

Trends and Gaps in Patenting Related to this compound

The most significant finding from a review of the patent literature is the apparent gap in patenting specifically for this compound. This could indicate several possibilities:

Novelty: The compound may be a novel chemical entity, and its synthesis and applications have not yet been disclosed in the public domain.

Trade Secret: The synthesis and use of this compound may be held as a trade secret by a company and not patented.

Lack of Commercial Interest: It is possible that this specific substitution pattern has not yet been identified as having significant commercial value.

The trend in the broader field of substituted anilines is a move towards more efficient, scalable, and "green" synthetic processes. There is also a strong focus on the use of these intermediates in the discovery of new pharmaceuticals, particularly in oncology and for inflammatory diseases. The lack of patents for this compound, therefore, represents a potential opportunity for new patent filings, both for novel and efficient synthetic routes to the compound itself, and for its use in the creation of new, patentable end-products.

Future Research Directions for 4 Ethoxy 5 Fluoro 2 Methylaniline

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient and selective synthesis of polysubstituted anilines like 4-ethoxy-5-fluoro-2-methylaniline is crucial for its broader application. While traditional methods may exist, future research should focus on developing more sustainable and atom-economical synthetic routes.

One promising avenue is the use of palladium-catalyzed cross-coupling reactions. organic-chemistry.org For instance, the development of Pd/S,O-ligand-based catalysts has shown high efficiency and para-selectivity in the C-H olefination of aniline (B41778) derivatives under mild, aerobic conditions. nih.gov Adapting such systems for the specific substituents of this compound could lead to novel and efficient functionalization pathways. Another approach involves the use of a Pd/C-ethylene system to synthesize substituted anilines from cyclohexanones, a method that allows for the introduction of substituents before aromatization and offers a simpler, safer alternative to some traditional methods. organic-chemistry.orgacs.org

Furthermore, copper-catalyzed reactions present a cost-effective alternative to palladium. Research into CuI-nanoparticle catalyzed synthesis of anilines from aryl halides in the absence of organic solvents could be extended to the synthesis of this compound. organic-chemistry.org Additionally, exploring three-component reactions, such as the cyclo-condensation/aromatization of in situ generated imines with 1,3-diketones, could provide a facile method for synthesizing various meta-substituted anilines. rsc.org

Biocatalysis offers a green and highly selective alternative. The use of immobilized nitroreductase enzymes for the reduction of nitroaromatics to anilines in continuous flow reactors presents a sustainable approach, avoiding the need for high-pressure hydrogen and precious-metal catalysts. nih.gov Investigating enzymatic routes for the synthesis or modification of this compound could open up new environmentally friendly production methods.

Catalytic System Potential Advantages for Synthesizing Substituted Anilines Relevant Research Findings
Palladium-based catalystsHigh activity and selectivity, applicable to various functional groups. nih.govacs.orgPd/C-ethylene system for synthesis from cyclohexanones. organic-chemistry.orgacs.org Pd/S,O-ligand for para-selective C-H olefination. nih.gov
Copper-based catalystsCost-effective, can be performed in greener solvents like water.CuI-nanoparticles for synthesis from aryl halides without organic solvents. organic-chemistry.org
Biocatalysis (e.g., Nitroreductase)High chemoselectivity, mild reaction conditions (room temp, atmospheric pressure), sustainable. nih.govImmobilized nitroreductase in continuous flow for aromatic nitro reduction. nih.gov

Development of Advanced Functional Materials Utilizing this compound Scaffolds

The unique electronic properties endowed by the fluoro and ethoxy groups make this compound an excellent candidate for the development of advanced functional materials. wiley.com

Aniline derivatives are fundamental to the synthesis of polyaniline (PANI), a conducting polymer with wide-ranging applications. rsc.org The specific substituents on the this compound ring can be expected to modulate the electronic and physical properties of the resulting polymer. The electron-donating ethoxy group and the electron-withdrawing fluorine atom would likely influence the polymer's conductivity, solubility, and environmental stability. rsc.org Future research could focus on the synthesis and characterization of PANI derivatives incorporating this monomer, exploring their potential in sensors, electrochromic devices, and as antistatic coatings. rsc.org

Furthermore, aniline derivatives are integral to the creation of fluorescent dyes and organic light-emitting diodes (OLEDs). The substitution pattern of this compound could lead to materials with unique photophysical properties, such as high quantum yields and tunable emission spectra. Research in this area would involve synthesizing novel dye molecules and evaluating their performance in various optoelectronic applications. Aromatic amines are also key structural motifs in many pharmaceuticals, and this aniline derivative could serve as a starting point for new drug candidates. nih.govresearchgate.netnih.gov

Application in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting possibilities for this compound. The presence of the amine group allows for hydrogen bonding, a key interaction in the self-assembly of complex architectures. researchgate.net

Research could explore the use of this compound as a "guest" molecule within "host" systems, such as three-dimensional coordination polymers or specially designed organic macrocycles. tandfonline.comrsc.orgacs.orgacs.orgresearchgate.net The specific size, shape, and electronic properties of the aniline derivative would determine its binding affinity and selectivity with different hosts. Such host-guest systems have potential applications in chemical separations, sensing, and the development of molecularly-defined composite materials. tandfonline.comrsc.org For example, the encapsulation of aniline derivatives within coordination polymers has been shown to enhance the electrical conductivity of the host material. tandfonline.com

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The synthesis and modification of this compound are well-suited for this technology.

For instance, the selective hydrogenation of nitroarenes to N-arylhydroxylamines and subsequently to anilines can be efficiently performed in a continuous flow setup using a Pt/C catalyst. mdpi.com This approach allows for precise control over reaction parameters like temperature and pressure, which is crucial for achieving high selectivity, especially when dealing with highly functionalized molecules. mdpi.com

Future research should focus on developing integrated flow processes for the multi-step synthesis of complex molecules derived from this compound. This could involve combining different reactor types and purification modules into a single, automated system, leading to more efficient and sustainable chemical manufacturing. The chemoenzymatic synthesis of anilines using immobilized enzymes in a packed-bed reactor is another promising application of flow chemistry. nih.gov

Flow Chemistry Application Key Advantages Relevant Research Findings
Selective HydrogenationEnhanced safety, precise control over temperature and pressure, improved selectivity.Pt/C-catalyzed hydrogenation of nitroarenes to N-arylhydroxylamines and anilines in a continuous flow system. mdpi.com
Chemoenzymatic SynthesisExtended reuse of enzymes, integration of reaction and workup, sustainable.Continuous flow synthesis of anilines using an immobilized nitroreductase. nih.gov

Expanding Computational Studies for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new materials and processes. For this compound, computational studies can offer significant insights.

Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, including its electronic structure, vibrational frequencies (FTIR and Raman spectra), and reactivity indices. researchgate.netresearchgate.net These predictions can be correlated with experimental data to gain a deeper understanding of the molecule's behavior. For example, computational studies on similar anilines have been used to determine their electro-optical properties, such as dipole moment, polarizability, and hyperpolarizability, which are crucial for applications in nonlinear optics. researchgate.netresearchgate.net

Furthermore, molecular docking and dynamics simulations can be used to predict the binding affinity of this compound and its derivatives with biological targets or within host-guest systems. nih.gov This can aid in the rational design of new pharmaceuticals or functional materials. For instance, such studies have been used to understand the mechanism of fungal biofilm inhibition by aniline derivatives. nih.gov The formation of electron-donor-acceptor (EDA) complexes, which can be studied using UV-vis spectroscopy and supported by computational models, is another area of interest, particularly for photoinduced reactions. acs.org

Computational Method Predicted Properties/Applications Relevant Research Findings
Density Functional Theory (DFT)Electronic structure, vibrational spectra, reactivity, electro-optical properties. researchgate.netresearchgate.netStudies on other anilines have successfully predicted their properties for optical materials. researchgate.net
Molecular Docking/DynamicsBinding affinity with biological targets or host molecules, mechanism of action.Used to understand the biofilm inhibition mechanism of aniline derivatives. nih.gov
Ab initio methodsOne-electron oxidation potentials in aqueous solution.Semiempirical and DFT methods have been used to compute oxidation potentials for substituted anilines. science.gov

Q & A

Q. What are the recommended synthetic routes for 4-Ethoxy-5-fluoro-2-methylaniline, and how can reaction conditions be optimized?

Methodological Answer :

  • Nucleophilic aromatic substitution : React 5-fluoro-2-methylaniline with 4-ethoxy phenol derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of amine to phenol) to minimize byproducts like quinones or carboxylic acids .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer :

  • Structural confirmation :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., ethoxy at C4, fluorine at C5) via chemical shifts and coupling patterns .
    • FT-IR : Confirm amine (-NH₂) and ether (C-O-C) functional groups .
  • Purity assessment :
    • HPLC : Use a C18 column with acetonitrile/water mobile phase (UV detection at 254 nm) .
    • Mass spectrometry (ESI-MS) : Verify molecular weight (calc. 199.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the electronic effects of ethoxy and fluorine substituents influence regioselectivity in further functionalization?

Methodological Answer :

  • Electrophilic substitution : Fluorine’s electron-withdrawing nature directs incoming electrophiles to the para position of the aniline ring, while ethoxy’s electron-donating effect activates the ortho/para positions of its attached benzene ring .
  • Case study : Nitration of this compound yields 4-ethoxy-5-fluoro-2-methyl-3-nitroaniline as the major product due to fluorine’s meta-directing effect .
  • Computational validation : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .

Q. How can contradictory data in synthesis yields or spectral interpretations be resolved?

Methodological Answer :

  • Yield discrepancies : Compare solvent systems (e.g., DMF vs. DMSO) and base strengths (K₂CO₃ vs. Cs₂CO₃) across studies. For example, DMF may favor higher yields due to better solvation of intermediates .
  • Spectral conflicts : Replicate experiments using standardized conditions (e.g., deuterated solvents for NMR) and cross-validate with high-resolution MS .
  • Collaborative verification : Share raw data (e.g., NMR FID files) via platforms like PubChem or NIST Chemistry WebBook for independent analysis .

Q. What are the stability challenges of this compound under varying storage conditions?

Methodological Answer :

  • Degradation pathways : Oxidation of the amine group to nitro derivatives or hydrolysis of the ethoxy group under acidic/humid conditions .
  • Stability testing :
    • Accelerated aging : Store samples at 40°C/75% RH for 4 weeks, then analyze via HPLC for degradation products .
    • Light sensitivity : Use amber vials to prevent photolytic cleavage of the ethoxy group .
  • Recommended storage : -20°C in argon-sealed containers with desiccants (e.g., silica gel) .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) .
  • ADMET profiling : Use SwissADME to predict bioavailability, BBB permeability, and CYP450 interactions .
  • Validation : Compare in silico results with in vitro assays (e.g., IC₅₀ measurements in cancer cell lines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.